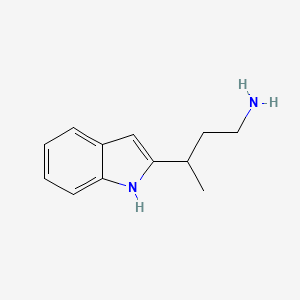

3-Indolyl-butylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

3-(1H-indol-2-yl)butan-1-amine |

InChI |

InChI=1S/C12H16N2/c1-9(6-7-13)12-8-10-4-2-3-5-11(10)14-12/h2-5,8-9,14H,6-7,13H2,1H3 |

InChI Key |

MZECXFXXCLGDLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN)C1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Indolyl Butylamine and Analogous Scaffolds

C-C Bond Formation Strategies in Indole (B1671886) Alkylation

The formation of a carbon-carbon bond at the C3 position of the indole ring is a cornerstone of synthesizing tryptamine-related structures, including 3-indolyl-butylamine. Modern organic synthesis has produced novel and efficient methods to achieve this transformation with high selectivity.

Direct C3 Alkylation of Indoles (e.g., Borane-Catalyzed Approaches)

The direct alkylation of the electron-rich C3 position of indoles presents a significant challenge in synthesis, yet recent advancements have provided powerful tools to this end. A notable development is the use of the metal-free catalyst tris(pentafluorophenyl)borane, B(C6F5)3, to facilitate this reaction. acs.orgnih.gov This methodology leverages the ability of the borane (B79455) to mediate the heterolytic cleavage of an α-nitrogen C(sp³)–H bond within an amine-based alkylating agent. acs.orgcardiff.ac.uk

The proposed mechanism initiates with the B(C6F5)3 catalyst abstracting a hydride from the amine alkylating agent, which generates a highly electrophilic iminium-borohydride ion pair. acs.orgrsc.org The indole nucleophile then attacks the iminium ion at the C3 position, forging the desired C-C bond. acs.orgacs.org A subsequent elimination step, followed by reduction with the borohydride (B1222165) counterion, yields the C3-alkylated indole and regenerates the borane catalyst. acs.orgrsc.org

This borane-catalyzed approach demonstrates exceptional chemoselectivity, effectively preventing common side reactions such as N-alkylation of the indole nitrogen or the formation of bis(indolyl)methanes. acs.orgnih.gov The scope of the reaction is broad, accommodating a variety of substituted indoles and amine-based alkylating agents. acs.orgacs.org

Table 1: Examples of B(C6F5)3-Catalyzed C3-Alkylation of Indoles

| Indole Substrate | Alkylating Agent | Catalyst Loading | Temperature | Yield | Reference |

| 1,2-Dimethylindole | N,N-Dimethylaniline | 10 mol % | Ambient | Quantitative | acs.org |

| 2-Methylindole | N,N-Dimethylaniline | 10 mol % | 50 °C | 93% | acs.org |

| Indole | N,N-Dimethylaniline | 10 mol % | 50 °C | 80% | acs.org |

| 1-Methylindole | Allylic Ester | 15 mol % | 60 °C | 97% | rsc.org |

Alkylation-Ring Opening Cascade Processes for 4-(3-Indolyl)butylamines from N-Aryl Pyrrolidines

Building upon the same borane-catalyzed activation principle, a novel alkylation-ring opening cascade has been developed to synthesize 4-(3-indolyl)butylamines, which are privileged structures in medicinal chemistry. acs.orgrsc.org This process directly couples indoles with N-aryl pyrrolidines. rsc.orgresearchgate.net

The reaction is initiated by the B(C6F5)3-catalyzed hydride abstraction from the pyrrolidine (B122466) ring at a carbon adjacent to the nitrogen, forming a cyclic iminium ion. rsc.org The indole attacks this electrophile, leading to the formation of a C-C bond at the C3 position. This is followed by a ring-opening elimination sequence, where the cyclic nature of the starting amine ensures that the butylamine (B146782) side chain is constructed while retaining the amino functionality, ultimately yielding the desired 4-(3-indolyl)butylamine product. acs.orgrsc.org This cascade reaction provides an efficient route to these valuable scaffolds from readily available starting materials. acs.orgacs.org

Classical and Modern Indole Ring Construction Relevant to Butylamine Side Chain Incorporation

Beyond direct alkylation, the construction of the indole ring itself offers a strategic approach to incorporate the desired butylamine side chain. Classical methods have been refined and adapted for this purpose.

Fischer Indole Synthesis Variations for Tryptamine-Type Moieties

The Fischer indole synthesis is arguably the most important and widely used method for constructing the indole core from variously substituted precursors. The reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to afford the indole ring.

For the synthesis of tryptamine-type structures, the key is the choice of the carbonyl component. The use of 4-aminobutanal (B194337) or its protected equivalents (such as acetals) as the aldehyde component reacts with a phenylhydrazine to directly generate the tryptamine (B22526) scaffold upon indolization. researchgate.netnih.gov Modern variations of this reaction have been developed to improve efficiency and substrate scope. For instance, a one-pot tandem sequence combining hydroformylation of an allylic amide followed by in-situ hydrazone formation and Fischer indolization provides a convergent and diversity-oriented route to tryptamines and their analogs. acs.org This approach allows for the assembly of pharmacologically relevant substituents in the final step. acs.org

Table 2: Comparison of Fischer Indole Synthesis Approaches for Tryptamines

| Method | Starting Materials | Key Features | Reference |

| Classical Fischer | Phenylhydrazine, 4-Aminobutanal Acetal | Stepwise process, requires deprotection. | nih.gov |

| Tandem Hydroformylation | Allylic Amide, Phenylhydrazine | One-pot, convergent, diversity-oriented. | acs.org |

| Flow Chemistry | Phenylhydrazine, 4-(Dimethylamino)butyraldehyde Acetal | Rapid, clean, scalable, improved safety. | nih.gov |

Mannich Reaction-Based Synthesis of Indole Derivatives

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (the indole), an aldehyde (typically formaldehyde), and a secondary amine. researchgate.netuobaghdad.edu.iq This reaction is a powerful method for the C3-aminomethylation of indoles, yielding gramine-type structures. clockss.orgresearchgate.net These Mannich bases are versatile synthetic intermediates.

While the Mannich reaction itself introduces only a single carbon between the indole ring and the nitrogen atom, the resulting aminomethyl group can be further elaborated. For example, it can serve as a precursor that can be quaternized and then displaced by a nucleophile, such as cyanide, which can then be reduced and elongated to form the desired butylamine side chain. The reaction is general and can be performed under various conditions, including microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times compared to conventional heating methods. asianpubs.org

Chemoenzymatic Synthesis Approaches for Indole-Containing Scaffolds

The integration of enzymatic transformations with chemical synthesis provides a powerful strategy for constructing complex indole-containing molecules with high levels of stereo- and regioselectivity that are often difficult to achieve through purely chemical means. mdpi.comrsc.org Indole-containing scaffolds are abundant in nature, and enzymes involved in their biosynthesis are increasingly being harnessed for synthetic applications. mdpi.com

Enzymes such as Pictet-Spenglerases, including strictosidine (B192452) synthases (STRs), are utilized for key C-C bond-forming cyclization steps. mdpi.comrsc.org For example, STRs can catalyze the reaction between tryptamine derivatives and aldehyde partners to form complex polycyclic indole alkaloids. rsc.org Other enzymatic approaches involve the highly selective oxidation of specific positions on a complex indole scaffold. P450 monooxygenases, for instance, can catalyze remote C-H hydroxylation at positions that are challenging to functionalize using traditional chemical reagents. rsc.org

These chemoenzymatic routes often begin with a synthetically or biologically produced indole core, which is then elaborated using one or more enzymatic steps. nih.gov This combination allows for the efficient, and often enantiomerically pure, synthesis of natural products and their analogs, highlighting the power of merging biological catalysts with synthetic organic chemistry. researchgate.netmdpi.com

Stereoselective Synthesis of Indole-Butyamine Derivatives

The development of stereoselective synthetic routes to access specific enantiomers or diastereomers of indole-butyamine derivatives is a significant focus in organic chemistry. The spatial arrangement of substituents is crucial for the biological activity and pharmacological profile of these molecules. Methodologies for achieving high stereocontrol include biocatalysis, organocatalysis, and transition-metal catalysis, which allow for the precise construction of chiral centers within the butyamine side chain or on the indole scaffold itself.

Biocatalytic Approaches

Enzymes are highly efficient and selective catalysts for generating chiral molecules. In the context of indole-butyamine derivatives, strictosidine synthase (STR) has been explored for its ability to catalyze stereoselective Pictet-Spengler reactions (PSR). acs.orgnih.gov This enzyme is naturally involved in the biosynthesis of monoterpenoid indole alkaloids. nih.gov

Researchers have investigated the use of β-methyltryptamine, an analog of this compound, as a substrate for STR. acs.orgresearchgate.net In a notable study, the enzymatic Pictet-Spengler reaction between racemic β-methyltryptamine (also referred to as IPA) and secologanin (B1681713) was conducted in the presence of STR1. researchgate.net This reaction stereoselectively produced a pair of epimers, 3α-(S)-6-(S)-methylstrictosidine and 3α-(S)-6-(R)-methylstrictosidine. researchgate.net Site-directed mutagenesis studies revealed that the hydroxyl group of the Tyr151 residue in the enzyme's active site plays a critical role in facilitating the productive binding mode for this transformation. acs.orgresearchgate.net

| Substrates | Catalyst | Product(s) | Key Findings |

| Racemic β-methyltryptamine (IPA), Secologanin | Strictosidine Synthase (STR1) | 3α-(S)-6-(S)-methylstrictosidine, 3α-(S)-6-(R)-methylstrictosidine | The reaction proceeded stereoselectively. The Tyr151 residue in the enzyme is crucial for the biotransformation. acs.orgresearchgate.net |

Organocatalytic and Metal-Catalyzed Methods

Asymmetric organocatalysis and transition metal catalysis offer powerful, complementary strategies for the enantioselective synthesis of chiral indole derivatives. These methods often employ chiral catalysts, such as phosphoric acids, or metal complexes with chiral ligands to control the stereochemical outcome of a reaction.

One prominent approach is the catalytic asymmetric reduction of prochiral precursors. For instance, the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source provides an efficient, metal-free route to optically active indolines with high enantioselectivity. organic-chemistry.org While this method produces indolines rather than indoles, it demonstrates the power of chiral Brønsted acids in creating stereocenters adjacent to the indole core. organic-chemistry.org In one study, a chiral phosphoric acid catalyst achieved a 98% yield and 97% enantiomeric excess (ee) for the reduction of a 2-aryl-substituted 3H-indole. organic-chemistry.org

The Fischer indolization, a classic indole synthesis, has also been rendered enantioselective. Researchers have developed a catalytic desymmetrizing Fischer indolization using a combination of a chiral phosphoric acid catalyst and a Lewis acid. iisc.ac.in This method, which relies on dynamic kinetic resolution (DKR), has been used to synthesize enantioenriched cyclopenta[b]indolones, which are complex indole derivatives. iisc.ac.in

Palladium-catalyzed reactions are also pivotal in constructing complex indole scaffolds. Cascade reactions involving the cyclocarbopalladation of propargylic amides followed by coupling reactions can produce highly substituted isoquinolinones. beilstein-journals.org A double cyclization process has been developed to create challenging 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones that bear a 3-indolyl substituent, demonstrating a sophisticated method for building complex, stereodefined indole-containing molecules. beilstein-journals.org

| Reaction Type | Catalyst System | Substrate Type | Product Type | Stereoselectivity |

| Transfer Hydrogenation | Chiral Phosphoric Acid (Brønsted Acid) | 2-Aryl-substituted 3H-indoles | Optically Active Indolines | Up to 97% ee organic-chemistry.org |

| Fischer Indolization | Chiral Phosphoric Acid + Lewis Acid | Cyclic diketones, Phenylhydrazine derivatives | Enantioenriched Cyclopenta[b]indolones | Highly enantioselective iisc.ac.in |

| Cascade Cyclization | Palladium Catalyst | N-propargyl-2-iodobenzamides, 2-alkynyltrifluoroacetanilides | 3-Indolyl-substituted Dihydroisoquinolinones | Stereoselective formation beilstein-journals.org |

These advanced synthetic methodologies underscore the progress in achieving high levels of stereocontrol in the synthesis of this compound and its structural analogs, paving the way for the specific preparation of desired stereoisomers.

Biosynthetic Pathways and Metabolic Interconversions of Indolyl Amines

Tryptophan-Dependent Biosynthetic Routes to Indole (B1671886) Metabolites

The conversion of tryptophan to various indole derivatives is a fundamental biochemical process in many organisms. researchgate.net While plants and microorganisms share some of these metabolic routes, the diversity of microbial metabolism often leads to a wider array of end products. nih.govnih.gov

The Indole-3-Pyruvic Acid (IPA) pathway is a major route for the biosynthesis of indole-3-acetic acid (IAA) in both bacteria and plants. nih.govnih.gov The pathway involves a series of key intermediate compounds.

The process begins with the deamination of tryptophan to produce the first key intermediate, Indole-3-pyruvic acid (IPA) . researchgate.netjmb.or.kr This reaction is typically catalyzed by an aminotransferase. jmb.or.kr IPA is an unstable compound and serves as a crucial branching point. nih.govcaymanchem.com

Next, IPA is decarboxylated by the enzyme indole-3-pyruvate decarboxylase (IpdC) to form Indole-3-acetaldehyde (IAAld) . nih.govresearchgate.net Like its precursor, IAAld is also a key intermediate that can be directed toward different metabolic fates. nih.gov

Finally, IAAld is oxidized to form the end product, Indole-3-acetic acid (IAA) . researchgate.net This last step is catalyzed by an aldehyde dehydrogenase. jmb.or.kr The intermediates in this pathway are central to the production of the most abundant natural plant auxin, IAA. jircas.go.jp

| Pathway Step | Precursor | Intermediate/Product | Key Enzyme Class |

| 1 | Tryptophan | Indole-3-pyruvic acid (IPA) | Aminotransferase |

| 2 | Indole-3-pyruvic acid (IPA) | Indole-3-acetaldehyde (IAAld) | Decarboxylase |

| 3 | Indole-3-acetaldehyde (IAAld) | Indole-3-acetic acid (IAA) | Dehydrogenase |

The Indole-3-Acetamide (IAM) pathway represents another significant route for tryptophan-dependent IAA biosynthesis, particularly well-studied in pathogenic and symbiotic bacteria. mdpi.comresearchgate.net This pathway involves two primary enzymatic steps.

The first step is the conversion of tryptophan to Indole-3-acetamide (IAM) . researchgate.netebi.ac.uk This reaction is catalyzed by the enzyme Tryptophan-2-monooxygenase , encoded by the iaaM gene. researchgate.net This enzyme incorporates an oxygen atom into the tryptophan side chain, leading to the formation of the amide intermediate, IAM. researchgate.net

In the second step, IAM is hydrolyzed to produce Indole-3-acetic acid (IAA) and ammonia. nih.gov This reaction is catalyzed by Indole-3-acetamide hydrolase , an enzyme encoded by the iaaH gene. The presence and activity of these two enzymes are characteristic of the IAM pathway and have been identified in various bacteria, including Pseudomonas savastanoi and Agrobacterium tumefaciens. nih.gov

| Enzyme | Gene | Reaction Catalyzed |

| Tryptophan-2-monooxygenase | iaaM | Tryptophan → Indole-3-acetamide (IAM) |

| Indole-3-acetamide Hydrolase | iaaH | Indole-3-acetamide (IAM) → Indole-3-acetic acid (IAA) |

Microbial enzymes play a central role in the metabolism of indole and its derivatives, creating a vast array of compounds from the precursor tryptophan. nih.govnih.gov Gut microbiota, in particular, are prolific producers of indole metabolites, which can function as important signaling molecules within the host. wikipedia.orgnih.gov

Bacteria expressing the enzyme tryptophanase can cleave tryptophan to produce indole, which can then be further metabolized into compounds like indole-3-propionic acid (IPA). wikipedia.org Other microbial pathways lead to the synthesis of indole-3-acetic acid (IAA), tryptamine (B22526), and indole-3-aldehyde. researchgate.netbevital.no These metabolic activities are not confined to a single pathway; a single bacterium can possess multiple routes for IAA synthesis. mdpi.com For instance, Burkholderia pyrrocinia JK-SH007 utilizes both the IAM and TAM pathways for IAA production.

The diversity of these microbial enzymes and pathways highlights the significance of microorganisms as biochemical factories for generating a wide range of indole derivatives, which can influence the physiology of host organisms and surrounding ecosystems. nih.gov

Indole-3-Acetamide (IAM) Pathway Enzymes (e.g., Tryptophan-2-monooxygenase, Indole-3-acetamide Hydrolase)

Enzymatic Mechanisms in Indole-Amine Biotransformations

The biotransformation of indole-amines is governed by specific enzymatic mechanisms that dictate the structure and stereochemistry of the resulting products. These enzymes exhibit remarkable specificity in their reactions.

Indolyl-3-alkane alpha-hydroxylase is an enzyme that catalyzes the hydroxylation of the alkyl side chain of 3-substituted indoles. nih.govnih.gov Detailed studies of its mechanism have revealed a high degree of stereospecificity.

The proposed mechanism suggests that the primary reaction is a stereospecific 1,4-dehydrogenation of the 3-substituted indole. nih.gov This creates a corresponding alkylidene indolenine intermediate. nih.gov This highly reactive intermediate is then hydrated, either stereospecifically or non-stereospecifically, to yield the final hydroxylated product. nih.gov This mechanism is supported by substrate specificity studies using various tryptophan analogs. nih.gov The enzyme retains the hydrogens at the C-1 position of the tryptamine side chain during the reaction. nih.gov

Enzymes can catalyze the formation of complex indole-containing structures, including macrocyclic peptides. rsc.orgroyalsocietypublishing.org This macrocyclization can occur through various chemical bonds, including challenging N-acylindole linkages. rsc.org

One example is the enzyme BulbE TE, a thioesterase domain involved in the biosynthesis of bulbiferamide. rsc.org This enzyme catalyzes macrocyclization by forming an amide bond with the nitrogen atom of a tryptophan indole side chain. rsc.orgacs.org This is a chemically difficult reaction due to the low nucleophilicity of the indole nitrogen. rsc.org Studies have shown that a specific cysteine residue (Cys731) in the enzyme is essential for this catalytic activity. rsc.org

Other enzymatic strategies for creating indole-based macrocycles involve metal-catalyzed cross-coupling reactions. mdpi.com For example, P450 enzymes can catalyze oxidative cross-coupling between the aromatic rings of amino acids like tryptophan and tyrosine within a peptide sequence, leading to the formation of a biaryl-cyclized macrocyclic peptide. biorxiv.org These enzymatic approaches provide precise control over the formation of complex cyclic structures under mild conditions. royalsocietypublishing.org

Stereochemistry and Reaction Mechanisms of Indolyl-3-Alkane Alpha-Hydroxylases

Precursor Studies in Indolyl-Amine Biosynthesis (e.g., Tryptophan, Cyclic Imines)

The biosynthesis of indolyl-amines is deeply rooted in the metabolism of the essential aromatic amino acid, L-tryptophan. nih.govnih.gov Tryptophan, derived from the shikimate pathway, serves as the foundational scaffold for a vast array of secondary metabolites, including indolyl-amines, across plants, fungi, and bacteria. nih.govnih.govfrontiersin.orgwikipedia.org

The primary and most direct route to simple indolyl-amines, such as tryptamine, begins with the decarboxylation of tryptophan. nih.govnih.govmdpi.com This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as tryptophan decarboxylase (TDC), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.govmdpi.comresearchgate.net The resulting tryptamine (4-(2-aminoethyl)indole) is a crucial intermediate that can be further modified to produce a variety of more complex indole alkaloids and neurotransmitters like serotonin (B10506). nih.govbiorxiv.org The biosynthesis of tryptophan itself starts from chorismate and proceeds through intermediates like anthranilate and indole-3-glycerol-phosphate, which is then converted to indole and coupled with serine to form tryptophan. nih.govnih.gov

While direct enzymatic pathways leading specifically to 3-indolyl-butylamine are less commonly documented than those for tryptamine, synthetic chemistry provides models for its potential formation. For instance, the B(C6F5)3-catalyzed reaction between N-aryl pyrrolidines and indoles results in 4-(3-indolyl)butylamines through an alkylation-ring opening cascade. acs.orgle.ac.uk This reaction proceeds via the formation of a cyclic iminium ion intermediate, which is then attacked by the indole nucleophile. acs.org

Cyclic imines are recognized as universal precursors in the synthesis of a wide range of nitrogen-containing alkaloids. mdpi.comresearchgate.netdntb.gov.ua In many biosynthetic pathways of complex indole alkaloids, the indole nucleus undergoes reactions that form fused indoline (B122111) structures, often involving an iminium ion species. nih.gov Electrophilic addition to the C3 position of the indole ring can lead to an iminium ion, which is then susceptible to intramolecular nucleophilic attack, forming complex polycyclic systems. nih.gov It is plausible that analogous, though perhaps less complex, pathways involving cyclic imine intermediates could contribute to the formation of various indolyl-amine structures in nature.

Table 1: Key Precursors and Enzymes in Indolyl-Amine Biosynthesis

| Precursor | Key Enzyme(s) | Resulting Intermediate/Product | Organism/System | Citation |

| L-Tryptophan | Tryptophan Decarboxylase (TDC) / Aromatic L-amino Acid Decarboxylase (AADC) | Tryptamine | Plants, Animals | nih.govnih.govmdpi.com |

| Tryptophan | Tryptophanase | Indole | Gut Microbiota | nih.govmdpi.com |

| Indole | Tryptophan Synthase | L-Tryptophan | Bacteria, Plants | wikipedia.org |

| N-aryl pyrrolidines + Indole | B(C6F5)3 (catalyst) | 4-(3-indolyl)butylamines | Synthetic Chemistry | acs.orgle.ac.uk |

| Cyclic Imines | Various (e.g., cyclases, reductases) | Polycyclic Indole Alkaloids | Plants, Fungi | nih.govmdpi.com |

Host Metabolism and Derivatization of Indole Compounds

Once formed or ingested, indole compounds undergo extensive metabolism within the host, a process largely driven by the gut microbiota and hepatic enzymes. frontiersin.orgnih.gov A significant portion of dietary tryptophan is metabolized by intestinal microorganisms, which can cleave the amino acid side chain using the enzyme tryptophanase to produce indole. nih.govmdpi.commdpi.com This indole can then be absorbed through the intestinal epithelium. frontiersin.org

After absorption, indole and its derivatives are transported via the portal vein to the liver, which is the primary site for further metabolism. frontiersin.orgnih.govmdpi.com The liver employs a suite of enzymes, most notably from the cytochrome P450 (CYP450) superfamily, to derivatize these compounds. frontiersin.orgmdpi.com Studies have identified CYP2E1, CYP2A6, and CYP2C19 as having high activity in metabolizing indole. mdpi.com

The metabolic transformations of tryptamine derivatives are diverse and include:

Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic step. For example, tryptamine can be hydroxylated at the 5-position by tryptamine-5-hydroxylase to form serotonin. biorxiv.org Other tryptamine derivatives, like N,N-dimethyltryptamine (DMT), are known to undergo 6-hydroxylation in the liver.

O-demethylation: For methoxylated tryptamines, such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a major metabolic pathway is the removal of the methyl group from the methoxy (B1213986) group to form a hydroxylated metabolite (e.g., 5-hydroxy-N,N-diisopropyltryptamine). nih.gov

N-dealkylation: The alkyl groups attached to the nitrogen atom of the amine side chain can be removed. For instance, 5-MeO-DIPT undergoes N-deisopropylation to form 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT). nih.gov

Conjugation: The hydroxylated metabolites are often made more water-soluble for excretion by conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.govresearchgate.net For example, indole is metabolized in the liver to indoxyl, which is then sulfated to form indoxyl sulfate, a well-known uremic toxin. nih.govnih.gov

These metabolic processes significantly alter the chemical structure and biological properties of the parent indole compound, leading to a variety of derivatives that are ultimately excreted, primarily in the urine. nih.govresearchgate.net

Table 2: Major Metabolic Pathways for Tryptamine Derivatives in Host Organisms

| Parent Compound | Metabolic Pathway | Key Metabolite(s) | Primary Organ/System | Citation |

| Indole | Hydroxylation, Sulfation | Indoxyl sulfate | Liver | frontiersin.orgnih.gov |

| N,N-dimethyltryptamine (DMT) | 6-Hydroxylation, N-demethylation | 6-hydroxy-DMT | Liver | |

| 5-MeO-DIPT | O-demethylation, N-deisopropylation, Hydroxylation, Conjugation | 5-OH-DIPT, 6-OH-5-MeO-DIPT, 5-MeO-NIPT | Human (Liver) | nih.gov |

| Tryptamine | Hydroxylation | Serotonin | Barley (Plants) | biorxiv.org |

| Tryptophan | Decarboxylation | Tryptamine | Animals | mdpi.com |

Molecular Mechanisms of Action and Receptor Pharmacology

Ligand-Receptor Interaction Studies of Indole-Butyamine Derivatives

Derivatives of 3-Indolyl-butylamine have shown notable interactions with both serotonergic and dopaminergic receptor systems. Certain indole (B1671886) derivatives exhibit binding affinity for dopamine (B1211576) receptors, particularly the D2, D3, and D4 subtypes, and can also act as selective serotonin (B10506) reuptake inhibitors or 5-HT1A receptor agonists or partial agonists. wipo.int This dual action on both dopamine and serotonin pathways is a characteristic of some atypical antipsychotic drugs. wipo.intnih.gov

For instance, the compound EMD 23 448, an indolyl-3-butylamine, has been identified as a putative selective dopamine autoreceptor agonist. nih.gov Electrophysiological studies have shown that it inhibits the firing of dopamine neurons in the substantia nigra, an effect that can be reversed by the dopamine antagonist haloperidol. nih.gov However, it did not directly affect the firing rate of dopamine-sensitive cells in the caudate nucleus, suggesting an indirect mode of action on these neurons. nih.gov Notably, this compound did not alter the activity of norepinephrine (B1679862) or serotonin-containing neurons, highlighting its selectivity for dopamine autoreceptors. nih.gov

Further research into conformationally flexible analogues of the atypical antipsychotic sertindole (B1681639), which contains an indole moiety, has provided insights into structure-activity relationships. nih.gov These studies have shown that replacing the 4-piperidinyl ring in sertindole with certain (methylamino)alkyl groups can result in compounds with similar high binding affinities for serotonin 5-HT2A and dopamine D2 receptors. nih.gov The specific length of the alkyl chain and the nature of the linking group are critical for maintaining this affinity. nih.gov These findings underscore the importance of the molecular scaffold in determining the binding profile of indole derivatives at these receptors.

Some indole derivatives have been specifically designed and synthesized to act as selective antagonists for serotonin 5-HT2A receptors with lower affinity for dopamine D2 receptors and alpha 1 adrenoceptors. nih.gov This selectivity is achieved through specific substitutions on the indole nucleus and the imidazolidinone ring system. nih.gov The ability to modulate the selectivity profile of these compounds through chemical modifications highlights their potential as tools for dissecting the roles of different receptor subtypes in various physiological and pathological processes.

The interaction of these ligands with their target receptors is complex and can be influenced by various factors, including the specific receptor subtype and the conformational state of the receptor. nih.gov The high degree of homology between dopamine D2 and D3 receptors, for example, presents a significant challenge in designing selective ligands. nih.gov However, subtle differences in the binding pockets of these receptors can be exploited to achieve selectivity.

A significant area of research has focused on the allosteric modulation of kinase activity by indole-butylamine derivatives, particularly their ability to inhibit the insulin-like growth factor 1 receptor (IGF-1R) kinase. nih.govnih.govnih.gov Allosteric inhibition offers a promising strategy for achieving greater selectivity compared to traditional ATP-competitive kinase inhibitors, as allosteric sites are generally less conserved across the kinome. nih.govbiorxiv.org

A series of indole-butyl-amine derivatives have been identified as allosteric inhibitors of IGF-1R kinase. nih.govnih.govnih.gov These compounds bind to a site adjacent to the ATP-binding pocket, near the DFG motif and the activation loop, which is considered a type III binding mode. nih.govbiorxiv.org This allosteric binding event stabilizes an inactive conformation of the kinase, thereby inhibiting its activity. biorxiv.org

One of the most potent compounds in this series, 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide (also referred to as compound 10 or C11 ), exhibits nanomolar biochemical and micromolar cellular activity against IGF-1R. nih.govacs.orgmedchemexpress.com Importantly, it shows minimal interference with the closely related insulin (B600854) receptor (IR) signaling at the cellular level, highlighting the potential for selective inhibition. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to the indole ring have a dramatic impact on the potency of these inhibitors. acs.org For example, shifting the amide bond attachment on the indole ring from position 6 to position 7 significantly increases potency. acs.org Furthermore, the presence and position of substituents on the indole ring, such as a cyano group, are crucial for optimal binding and inhibitory activity. nih.govnih.govresearchgate.net A bulky carbonyl substitution at the R1 position of the indole ring has been found to be structurally unfavorable for binding in the allosteric pocket of IGF-1R kinase. nih.govnih.govresearchgate.net

The selectivity of these allosteric inhibitors for IGF-1R over IR can be attributed to conformational differences in the allosteric pockets of the two receptors. nih.gov Although the amino acids directly interacting with the inhibitor are conserved, the shape of the binding pocket is altered, which may explain the observed selectivity. nih.gov

The table below summarizes the inhibitory activity of selected indole-butyl-amine derivatives against IGF-1R and InsR kinases.

| Compound | IGF-1R IC50 (µM) | InsR IC50 (µM) |

| 1 | 10 | >30 |

| 2 | 2.5 | >30 |

| 3 | 6.0 | >30 |

| 10 (C11) | 0.2 | >30 |

| 12 | 3.5 | >30 |

| Data sourced from Henrich et al. (2010). nih.gov |

Serotonergic and Dopaminergic Receptor Ligand Interactions

Structural Biology of Binding Events

The understanding of how this compound derivatives interact with their biological targets has been significantly advanced by structural biology techniques, including X-ray crystallography and molecular dynamics simulations. These methods provide detailed, atomistic views of the binding events, revealing the precise conformations of the ligands and the key interactions that govern their binding affinity and selectivity.

X-ray crystallography has been instrumental in elucidating the binding mode of allosteric inhibitors of IGF-1R kinase. The co-crystal structure of IGF-1R in complex with compound 10 (C11) revealed that the inhibitor binds to an allosteric pocket adjacent to the ATP-binding site. nih.govacs.org The 5-cyano indole ring of the inhibitor is sandwiched between the side chains of Met1054 and Met1079 and forms a hydrogen bond between the indole NH and the main chain carbonyl oxygen of Val1063. nih.gov

Molecular dynamics (MD) simulations have provided further insights into the dynamic nature of these interactions and the conformational changes that occur upon inhibitor binding. nih.govnih.govnih.govnih.govdovepress.com All-atom explicit-solvent MD simulations of a series of 12 indole-butyl-amine derivatives in the allosteric pocket of IGF-1R kinase have been performed to study their dynamics and interactions. nih.govnih.gov These simulations have shown that the most potent derivative, C11, adopts a distinct conformation that creates a channel in the allosteric pocket with improved shape complementarity and interactions with the receptor. nih.govnih.govresearchgate.net In addition to the hydrogen bond with Val1063, C11 forms a stable hydrogen bond with Met1156, which is responsible for its unique and potent binding conformation. nih.govnih.govresearchgate.net

These computational studies have also highlighted the importance of the positioning of chemical substituents on the indole ring. nih.govnih.govresearchgate.net A bulky carbonyl substitution at the R1 indole ring was found to be structurally unfavorable for binding, which is consistent with experimental observations. nih.govnih.govresearchgate.net The combination of X-ray crystallography and MD simulations provides a powerful approach for understanding the structural basis of inhibitor potency and for guiding the design of new, more effective allosteric modulators. nih.govnih.govbiorxiv.orgresearchgate.net

The table below presents a summary of the techniques used to study the binding conformations of indole-butylamine derivatives.

| Technique | Key Findings | References |

| X-ray Crystallography | Determined the allosteric binding site of compound 10 in IGF-1R kinase. Revealed key hydrogen bonding interactions. | nih.govacs.org |

| Molecular Dynamics (MD) Simulations | Elucidated the dynamic binding conformations of a series of indole-butyl-amine derivatives. Identified the unique binding mode of the most potent derivative, C11. Showed the unfavorable nature of bulky substituents at the R1 indole ring. | nih.govnih.govresearchgate.net |

The ability of a ligand to not only bind to a receptor but also to elicit a functional response (efficacy) is determined by a complex interplay of molecular interactions. For this compound derivatives, understanding these determinants is crucial for designing compounds with specific pharmacological profiles.

In the context of dopamine receptors, the high homology between D2 and D3 subtypes makes achieving selectivity a significant challenge. nih.gov However, subtle differences in their binding pockets can be exploited. For example, the presence of a hydroxyl group on the linking chain of a D3-selective ligand was found to improve selectivity by reducing affinity for the D2 receptor, rather than by increasing affinity for the D3 receptor. nih.gov Computational modeling has suggested that some ligands bind to a secondary binding pocket in the D3 receptor, which may contribute to their selectivity. nih.gov

For the allosteric inhibitors of IGF-1R kinase, the molecular determinants of recognition and efficacy are closely tied to the specific interactions within the allosteric pocket. The hydrogen bonds formed between the inhibitor and residues such as Val1063 and Met1156 are critical for stabilizing the bound conformation and, consequently, for the inhibitory activity of the compound. nih.govnih.govnih.govresearchgate.net The shape complementarity between the inhibitor and the allosteric pocket is another key determinant of binding affinity. nih.govnih.govresearchgate.net

The positioning of substituents on the indole ring plays a crucial role in influencing these interactions. nih.govnih.govresearchgate.net The electronic properties and steric bulk of these substituents can either enhance or disrupt the binding, thereby affecting the potency of the inhibitor. nih.govnih.govacs.orgresearchgate.net For example, the cyano group on the indole ring of the most potent inhibitors contributes significantly to their binding affinity. nih.govnih.govnih.govresearchgate.net

The following table summarizes the key molecular determinants of receptor recognition for indole-butylamine derivatives.

| Receptor Family | Key Determinants of Recognition and Efficacy | References |

| Dopamine Receptors | Subtle differences in binding pocket residues between subtypes. Interaction with secondary binding pockets. Specific functional groups on the ligand that modulate affinity for different subtypes. | nih.gov |

| IGF-1R Kinase | Hydrogen bonding with key residues (e.g., Val1063, Met1156). Shape complementarity with the allosteric pocket. Electronic and steric properties of substituents on the indole ring. | nih.govnih.govnih.govacs.orgresearchgate.net |

Binding Conformation Analysis (e.g., Molecular Dynamics Simulations, X-ray Studies)

Mechanistic Insights into Biological Activity

The biological activity of this compound derivatives stems from their ability to modulate the function of their target receptors, leading to downstream cellular effects. The mechanistic insights gained from molecular and structural studies provide a framework for understanding these biological outcomes.

The inhibition of IGF-1R kinase by allosteric modulators provides a clear example of how molecular interactions translate into biological activity. By stabilizing an inactive conformation of the kinase, these inhibitors block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. nih.govnih.govnih.govbiorxiv.org The IGF-1R signaling pathway is known to be involved in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. nih.govresearchgate.netoncotarget.com Therefore, the inhibition of IGF-1R kinase activity by these compounds can lead to the disruption of tumor signaling and inhibition of tumor growth. nih.gov

It is also important to consider that some receptor tyrosine kinases, such as IGF-1R, may have kinase-independent biological functions. oncotarget.com For example, IGF-1R has been shown to play a role in maintaining intracellular glucose levels through an interaction with a sodium-glucose transporter. oncotarget.com This kinase-independent activity is not affected by small molecule kinase inhibitors but can be targeted by other means, such as siRNA. oncotarget.com This highlights the complexity of receptor signaling and the need for a multi-faceted approach to understanding the full spectrum of biological activities of receptor-modulating compounds.

In the context of the central nervous system, the ability of indole derivatives to interact with both dopamine and serotonin receptors suggests that they may have complex effects on neurotransmission. wipo.intnih.govnih.gov The selective modulation of dopamine autoreceptors, for instance, can lead to an increase in the activity of postsynaptic dopamine-sensitive neurons by reducing the feedback inhibition of dopamine release. nih.gov This type of mechanism is relevant to the therapeutic action of some antipsychotic and antidepressant medications.

The diverse biological activities of indole derivatives, including their potential as anticancer agents and neuroprotective agents, are ultimately rooted in their specific molecular interactions with their biological targets. nih.govresearchgate.netnih.govacs.org A thorough understanding of these mechanisms at the molecular level is essential for the rational design and development of new therapeutic agents based on the this compound scaffold.

Influence of Chemical Substitutions on Receptor Binding and Biochemical Activity (e.g., IC50 Values)

The structure-activity relationship (SAR) of this compound derivatives reveals that minor chemical modifications can lead to significant changes in receptor affinity and selectivity. The core structure, consisting of an indole ring connected to a butylamine (B146782) chain, serves as a scaffold that can be functionalized at several positions to modulate its interaction with various biological targets.

Research into indolebutylamine derivatives has identified them as a novel class of selective ligands for the dopamine D3 receptor. nih.gov The length and composition of the linker between the indole scaffold and an arylpiperazine moiety, as well as substitutions on these rings, are critical for affinity and selectivity.

For instance, a series of 1H-indolyl carboxylic acid amides with a butylamine linker demonstrated high affinity for the human dopamine D3 receptor. rsc.org Compounds 14a and 14b , featuring a N-(2-methoxyphenyl)piperazine and N-(2-fluoroethoxy)piperazine group respectively, showed high D3 binding affinity (Ki = 0.18 and 0.4 nM) and significant selectivity over D2 receptors (87-fold and 60-fold). rsc.org The presence of an electron-donating methoxy (B1213986) (OMe) group or an electron-withdrawing fluorine (F) group on the indole ring was well-tolerated, resulting in high D3 affinity. nih.gov

Modifications to the butylamine linker itself also impact activity. The inclusion of a 3-hydroxy (3-OH) substituent in the 4-carbon linker chain of quinolinylamide analogues led to a decrease in D3 receptor binding affinity compared to the unsubstituted versions. nih.gov In contrast, for other analogues, the addition of a 3-OH group in the linking chain improved D3 receptor selectivity. nih.gov

The table below summarizes the binding affinities (Ki) of selected indolebutylamine derivatives for dopamine receptors.

| Compound | Structure / Substitution | D3 Ki (nM) | D2 Ki (nM) | D3 vs D2 Selectivity |

| 11q | N-cyclohexyl-2-(4-(4-(5-fluoro-1H-indol-3-yl)butyl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide | 124 | >10000 | >80-fold |

| 14a | Indolyl carboxylic acid amide with N-(2-methoxyphenyl)piperazine | 0.18 | 15.6 | 87-fold |

| 14b | Indolyl carboxylic acid amide with N-(2-fluoroethoxy)piperazine | 0.4 | 24 | 60-fold |

| 16 | Indolylamide analogue | 0.12 | 14.8 | >100-fold |

| 17 | OMe group on indole ring | 0.13 | 10.5 | 80-fold |

| 20 | F group on indole ring | 0.43 | 26.1 | 61-fold |

Data sourced from multiple studies. nih.govrsc.orgnih.gov

Indolebutylamines have also been extensively studied for their interaction with serotonin (5-HT) receptors and transporters. A series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines were developed as potent and selective 5-HT(1A) receptor agonists. nih.gov Substitutions at position 5 of the indole ring were found to be crucial for 5-HT(1A) affinity. nih.gov Introducing a methyl ether or an unsubstituted carboxamide at this position enhanced affinity compared to the unsubstituted analogue. nih.gov Furthermore, para-substitution on the arylpiperazine ring decreased dopamine D2 binding, thereby increasing selectivity for the 5-HT(1A) receptor. nih.gov

Compound 45 (3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide) emerged as one of the most potent and selective 5-HT(1A) agonists, with an IC50 of 0.09 nM for 5-HT(1A) and 140 nM for D2 receptors. nih.gov Another derivative, 54 (3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide), was identified as a highly selective 5-HT(1A) receptor agonist with an IC50 of 0.9 nM. nih.gov

In the context of serotonin transporters (SERT), certain N-pyridinyl-(indol-3-yl)alkylamines demonstrated significant inhibitory effects, suggesting potential as selective serotonin reuptake inhibitors (SSRIs). nih.gov

The table below presents the binding affinities (IC50) and activity of selected indolebutylamine derivatives at serotonin receptors.

| Compound | Structure / Substitution | 5-HT(1A) IC50 (nM) | D2 IC50 (nM) | Activity |

| 45 | 3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | 0.09 | 140 | Potent & Selective 5-HT(1A) Agonist |

| 54 | 3-[4-[4-(4-Carbamoylphenyl)piperazin-1-yl]butyl]-1H-indole-5-carboxamide | 0.9 | >850 | Highly Selective 5-HT(1A) Agonist |

Data sourced from a study on selective 5-HT(1A) agonists. nih.gov

Derivatives of indole-butyl-amine have also been investigated as allosteric inhibitors of the Insulin-like Growth Factor 1 Receptor Kinase (IGF1RK). nih.gov Molecular dynamics simulations revealed that the positioning of chemical substituents on the indole ring influences molecular interactions within the allosteric pocket, thereby affecting their potency. nih.govresearchgate.net For example, a bulky carbonyl substitution at the R1 position of the indole ring was found to be structurally unfavorable for binding. nih.gov In contrast, a cyano derivative formed a stable hydrogen bond, leading to a unique and effective binding conformation. nih.govresearchgate.net

Modulation of Intracellular Signaling Pathways through Indole-Butyamine Interactions

The binding of this compound derivatives to their respective receptors initiates a cascade of intracellular events, modulating various signaling pathways critical for cellular function. The specific pathway affected is dependent on the receptor type and the nature of the ligand-receptor interaction (e.g., agonist or antagonist).

Many of the receptors targeted by indolebutylamines, such as dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs). The interaction of these compounds can either stimulate or inhibit the activity of adenylyl cyclase, an enzyme responsible for the production of the second messenger cyclic AMP (cAMP).

For example, certain indolyl carboxylic amide analogues that bind to D2 and D3 receptors were found to act as partial agonists in a forskolin-dependent adenylyl cyclase inhibition assay. rsc.org This indicates their ability to partially mimic the effects of the endogenous ligand, dopamine, leading to a reduction in intracellular cAMP levels. Similarly, the potent 5-HT(1A) agonists identified from indolebutylamine series exert their effects by activating the Gi/o pathway, which also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. nih.gov

Indole-butyl-amine derivatives that act as allosteric inhibitors of IGF1RK can modulate downstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/ERK (MAPK) pathways. nih.govresearchgate.net The IGF-1R, upon activation by its ligands, triggers the phosphorylation of adaptor proteins like IRS and Shc. researchgate.net These proteins then activate the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival, and the Ras/MAPK pathway, which controls cell proliferation and differentiation. researchgate.net By inhibiting IGF1RK, these indole derivatives can block these downstream signals.

Indole compounds, in general, are known to be effective modulators of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Studies on related indole structures show they can deregulate PI3K/Akt/mTOR signaling, which in turn affects the downstream transcription factor NF-κB. nih.gov While direct evidence for this compound is still emerging, related pyrimido[5,4-b]indole compounds have been shown to be potent activators of NF-κB through Toll-like receptor 4 (TLR4) stimulation. acs.org This suggests that indole-based scaffolds can interact with components of the innate immune system to modulate inflammatory signaling pathways. acs.org The modulation of these pathways, including PI3K/Akt/mTOR and NF-κB, is critical in processes like inflammation, cell survival, and immune response. nih.govajol.info

Design and Chemical Space Exploration of 3 Indolyl Butylamine Derivatives

Structure-Activity Relationship (SAR) Studies for Indole-Butyamine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For indole-butylamine derivatives, SAR exploration has been pivotal in optimizing potency, selectivity, and pharmacokinetic properties. These studies typically involve systematic modifications of the indole (B1671886) core, the butylamine (B146782) side chain, and any terminal functional groups.

Research has shown that the indole nucleus acts as a crucial pharmacophore, often mimicking the structure of endogenous ligands to interact with protein targets. rsc.org Modifications at various positions on the indole ring have profound effects on activity. For instance, substitutions on the benzene (B151609) portion of the indole ring, such as with electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy), can significantly modulate the compound's biological effects. rsc.orgresearcher.life SAR studies have revealed that aryl and aryl halide substitutions on the indole can enhance activity for certain targets. rsc.org Specifically, chloro and bromo groups, particularly at the para position, have been noted to significantly enhance the anticancer activity of some indole derivatives. researcher.life

The butylamine side chain is another critical element for modification. Its length, flexibility, and the nature of the terminal amine group play a vital role in receptor binding and selectivity. For example, in the development of 5-HT1A receptor agonists, modifications of the amide tail group, as well as the indole head group, were found to be pivotal in determining binding affinity and selectivity over other serotonin (B10506) and dopamine (B1211576) receptor subtypes. acs.org Similarly, the linkage point between different parts of the molecule can drastically alter its shape and, consequently, its biological function. In studies on bisindole compounds, changing the linkage between two indole rings from a 6-6' connection to 5-6', 6-5', or 5-5' resulted in reduced activity, highlighting the importance of molecular geometry. combichemistry.com

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Indole Derivatives

| Molecular Scaffold/Position | Modification | Impact on Biological Activity | Reference(s) |

| Indole Ring | Halogen (Cl, Br) substitution | Generally enhances anticancer activity. researcher.life | researcher.life |

| Methoxy (B1213986) (OCH₃) substitution | Favorable for anticancer activity at the 5th position. rsc.org | rsc.org | |

| Methyl (CH₃) & Methoxy (OCH₃) Phenyl substitution | Favorable for activity against certain cancer cell lines. rsc.org | rsc.org | |

| Electron-withdrawing groups | Can be effective for anticonvulsant activity. rsc.org | rsc.org | |

| Side Chain | Amide tail group modification | Plays a pivotal role in binding affinity and selectivity for 5-HT1A receptors. acs.org | acs.org |

| Overall Structure | Linkage of bisindoles | 6-6' linkage showed higher activity compared to 5-6', 6-5', and 5-5' linkages for HIV fusion inhibition. combichemistry.com | combichemistry.com |

Rational Design Principles for Novel Analogs

Rational design leverages the understanding of a biological target's structure and the SAR of known ligands to create more potent and selective molecules. The indole nucleus is often described as a "privileged scaffold" because it can bind to a wide variety of biological targets, making it an excellent starting point for drug design. rsc.orgrsc.org

A primary principle in the rational design of 3-indolyl-butylamine analogs is scaffold hopping and decoration. Starting with a known active compound or a natural ligand, chemists retain the core indole-butylamine pharmacophore while systematically altering peripheral substituents to improve interactions with the target receptor. For instance, based on a lead compound identified through screening, a series of derivatives can be designed and synthesized by modifying the terminal amide portion of the butylamine tail or by adding substituents to the indole head group. acs.org

Another key principle is bioisosteric replacement, where a functional group in a lead molecule is replaced with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, different aromatic or heterocyclic rings might be appended to the terminal amine of the butylamine chain to explore new binding interactions within a receptor's active site. The goal is often to achieve a dual mechanism of action or to enhance selectivity for a specific receptor subtype, such as the dopamine D3 receptor over D1 and D2 receptors. acs.org

Combinatorial Chemistry Approaches in Indole-Butyamine Library Generation

Combinatorial chemistry is a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. jetir.org This approach is exceptionally well-suited for exploring the chemical space around the this compound scaffold to discover new lead compounds. jetir.orgcam.ac.uk Both solid-phase and solution-phase synthesis strategies are employed to generate these diverse libraries.

In solid-phase synthesis , an indole precursor is attached to a solid support, typically a polymer resin, via a chemical linker. researchgate.net This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and byproducts. jetir.org A variety of chemical transformations can be performed on the resin-bound molecule, such as palladium-mediated couplings (e.g., Suzuki, Sonogashira) to add diversity to the indole core. researchgate.netenamine.net Different building blocks can be added in a stepwise fashion to construct the final indole-butylamine derivatives before the final product is cleaved from the resin. This method is highly amenable to automation and the creation of "split-and-pool" libraries to generate thousands of unique compounds efficiently. jetir.orgresearchgate.net

Solution-phase parallel synthesis offers an alternative where reactions are carried out in solution, often in microtiter plates, allowing for the simultaneous synthesis of a library of individual compounds. nih.govresearchgate.net This method avoids potential issues associated with solid-phase synthesis, such as reaction limitations imposed by the solid support. Multicomponent reactions are particularly useful in this approach, where three or more starting materials react in a single step to form a complex product. nih.govacs.org For example, a library of indole-containing compounds can be generated by reacting various indoles, amines, and aldehydes in parallel, rapidly producing a diverse set of molecules for biological screening. nih.govacs.org

Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in the design of novel this compound derivatives. These methods provide insights into the molecular interactions between a ligand and its target protein, guiding the rational design process and helping to prioritize which compounds to synthesize.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. researcher.life Researchers use docking simulations to place virtual this compound analogs into the binding site of a target protein. The simulations calculate a "docking score," which estimates the binding affinity. researcher.life This allows for the rapid virtual screening of thousands of potential derivatives, identifying those most likely to be active. Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. For example, docking has been used to identify key hydrogen bonds between an indole derivative and amino acid residues like Gln131 and Asn132 in a target kinase. researcher.life

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. acs.org An MD simulation models the movement of every atom in the system over time, offering insights into the stability of the binding pose predicted by docking and revealing conformational changes in both the ligand and the protein upon binding. These simulations have been used to understand the mechanism of high activity and selectivity of specific indole derivatives for targets like the 5-HT1A receptor, helping to build a detailed model of how the compound activates the receptor. acs.org

Advanced Analytical Methodologies for Indolyl Amine Research

Chromatographic and Spectroscopic Techniques in Structural Elucidation and Quantification

Chromatographic separation coupled with spectroscopic detection forms the cornerstone of analytical chemistry for indole (B1671886) derivatives like 3-Indolyl-butylamine. These methods allow for the isolation of the target analyte from complex mixtures and provide detailed structural and quantitative information.

Mass spectrometry, particularly when coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), is a powerful tool for the analysis of indolyl-amines.

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently employed for the analysis of non-volatile and thermally labile compounds such as indole derivatives. nih.govmdpi.com LC-MS/MS, a tandem MS approach, offers high selectivity and sensitivity for quantifying low-concentration analytes in complex biological samples like plasma, tissues, and microbial fermentation broths. nih.goveuropa.eu The method typically involves protein precipitation from the sample, followed by separation on a reverse-phase column (e.g., C18) and detection using multiple reaction monitoring (MRM) mode. nih.govmdpi.com This mode enhances specificity by monitoring a specific precursor ion to product ion transition. For this compound, the precursor ion would be its protonated molecule [M+H]⁺, and characteristic fragment ions would be monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds, or those that can be made volatile through derivatization. nih.gov For primary amines like this compound, derivatization, for instance with perfluoroacylating agents, can improve chromatographic properties and mass spectrometric sensitivity. acs.org GC-MS utilizing electron ionization (EI) provides reproducible fragmentation patterns that are useful for structural elucidation and library matching. nih.govresearchgate.net A characteristic fragmentation for indolyl-amines like tryptamine (B22526) involves the cleavage of the Cα–Cβ bond of the side chain, resulting in a stable indolyl-methyl cation (m/z 130). acs.org A similar fragmentation would be expected for this compound.

Table 1: Exemplary Mass Spectrometry Parameters for Indole Derivative Analysis

| Parameter | LC-MS/MS for Indole nih.gov | GC-MS for Indole Derivatives nih.gov |

|---|---|---|

| Ionization Mode | APCI (Positive) | EI (Electron Ionization) |

| MS Analyzer | Triple Quadrupole | Single Quadrupole or ToF |

| Scan Mode | MRM (Multiple Reaction Monitoring) | Full Scan / SIM (Selected Ion Monitoring) |

| Precursor Ion (m/z) | 118.15 | N/A (EI fragments the molecule) |

| Product Ion (m/z) | 91.1 | Diagnostic ions (e.g., m/z 130 for tryptamine) |

| Derivatization | Not required | Often required (e.g., TMS) |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of newly synthesized or isolated compounds like this compound. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR spectra would confirm the presence of the indole ring protons, typically resonating in the aromatic region (δ 7-8 ppm), and the protons of the butylamine (B146782) side chain. redalyc.org The signals for the methylene (B1212753) groups (-CH₂-) in the butyl chain would appear in the aliphatic region, and their splitting patterns would confirm their connectivity.

¹³C NMR provides information on the carbon skeleton of the molecule. libretexts.org The spectrum for this compound would show distinct signals for the eight carbons of the indole ring and the four carbons of the butyl side chain. Broadband proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole Ring | ~7.0 - 8.1 | ~102 - 136 |

| Indole C3-CH₂ | ~2.9 | ~25 |

| CH₂ (Butyl) | ~1.4 - 2.7 | ~20 - 42 |

| CH₂-NH₂ | ~2.7 | ~42 |

| NH₂ | Variable (broad singlet) | N/A |

Mass Spectrometry (MS)-Based Approaches (e.g., LC-MS, GC-MS)

Metabolomics Applications in Indole-Amine Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful framework for investigating the roles of indolyl-amines. mdpi.com

Metabolomics studies can be broadly categorized as targeted or untargeted.

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to identify novel compounds or pathways affected by a particular condition. mdpi.com This approach could reveal the presence of this compound and other related indole derivatives in biological systems where tryptophan metabolism is active.

Targeted metabolomics focuses on the precise quantification of a specific, predefined set of metabolites. biorxiv.org A targeted method could be developed to accurately measure the concentration of this compound and its precursors or metabolites in various biological matrices. This is particularly useful for validating findings from untargeted studies or for investigating specific metabolic pathways. LC-MS/MS is the platform of choice for most targeted metabolomics due to its high sensitivity and specificity. biorxiv.org

Understanding the metabolic fate of this compound is crucial for comprehending its biological activity and duration of action. Tryptophan, the precursor to most indole compounds, can be metabolized by gut microbiota into a wide array of indole derivatives. metabolon.com Metabolomics platforms, especially LC-MS, are instrumental in identifying and tracking the dynamics of these catabolites. For this compound, potential catabolic pathways could involve oxidation, deamination, or conjugation, leading to various hydroxylated or acidic derivatives. Untargeted metabolomics can help identify these unknown metabolites, whose structures can then be confirmed using techniques like high-resolution mass spectrometry and NMR.

Targeted and Untargeted Metabolomic Profiling of Indole Derivatives

Radioligand Binding Assays for Receptor Characterization in vitro

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction of a ligand with a receptor. nih.gov These assays are essential for characterizing the receptor profile of compounds like this compound.

The principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes, tissue homogenates) with a radiolabeled ligand (a compound known to bind to the receptor). nih.gov The binding of the radioligand is then measured in the presence of increasing concentrations of an unlabeled competitor compound, such as this compound. This allows for the determination of the competitor's affinity for the receptor, typically expressed as the inhibition constant (Ki). nih.gov

Indolyl-amines, particularly tryptamine derivatives, are known to interact with various receptors, most notably serotonin (B10506) (5-HT) receptors. nih.gov Radioligand binding assays would be the primary method to determine if this compound binds to these or other receptors (e.g., dopamine (B1211576), adrenergic) and to quantify its binding affinity and selectivity. pnas.orgresearchgate.net

Table 3: Application of Radioligand Binding Assays for Indolyl-Amine Characterization

| Assay Type | Principle | Key Parameters Determined | Relevance to this compound |

|---|---|---|---|

| Competition Assay | Measures the ability of an unlabeled ligand to compete with a radioligand for receptor binding. nih.gov | Ki (Inhibition Constant), IC₅₀ | Determines binding affinity and selectivity profile at various receptors (e.g., 5-HT, Dopamine). nih.govresearchgate.net |

| Saturation Assay | Uses increasing concentrations of a radioligand to determine receptor density and affinity. nih.gov | Kd (Equilibrium Dissociation Constant), Bmax (Receptor Density) | Used to characterize the receptor population in a given tissue or cell line. |

| Kinetic Assay | Measures the rate of radioligand association and dissociation. nih.gov | kon (Association Rate), koff (Dissociation Rate) | Provides insights into the dynamics of the ligand-receptor interaction. |

Homogenate Binding Assays

Homogenate binding assays are a cornerstone in receptor pharmacology, providing a means to quantify the interaction between a ligand, such as this compound, and its receptor in a preparation of homogenized tissue. This in vitro technique involves incubating a radiolabeled ligand with a tissue homogenate, which contains a mixture of cellular components, including the receptors of interest. The fundamental principle is to measure the amount of radioligand bound to the receptors at equilibrium.

The process typically involves separating the bound from the unbound radioligand, often by rapid filtration. The radioactivity retained on the filter, which represents the bound ligand, is then quantified. To determine specific binding, parallel experiments are conducted in the presence of a high concentration of an unlabeled ligand that competes with the radioligand for the same binding sites. The difference between the total binding (in the absence of the competitor) and the non-specific binding (in the presence of the competitor) yields the specific binding value.

In studies of indolyl-butylamine derivatives, these assays have been instrumental. For instance, research on a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines utilized homogenate binding assays to determine their affinity for the 5-HT1A receptor. nih.gov These studies identified compounds with high nanomolar to sub-nanomolar affinity, highlighting the method's sensitivity in discerning potent receptor ligands. nih.gov Similarly, investigations into other indole derivatives have employed homogenate binding assays to screen for affinity at various receptors, including dopamine and serotonin receptor subtypes. nih.gov

Key Parameters Determined in Homogenate Binding Assays:

| Parameter | Description | Example Finding for Indolyl-butylamine Derivatives |

| IC50 | The concentration of an unlabeled drug that inhibits 50% of the specific binding of a radioligand. | A this compound derivative showed an IC50 of 0.09 nM for the 5-HT1A receptor. nih.gov |

| Ki | The inhibition constant, representing the affinity of the competing ligand for the receptor. It is calculated from the IC50 value. | A series of indolyl-butylamine derivatives displayed Ki values in the nanomolar range for the 5-HT1A receptor. researchgate.net |

| Bmax | The maximum number of binding sites in the tissue preparation, expressed per unit of protein. | Not explicitly detailed for this compound in the provided context, but a general output of the assay. |

| Kd | The equilibrium dissociation constant, indicating the radioligand concentration at which 50% of the receptors are occupied. | Not explicitly detailed for this compound in the provided context, but a fundamental parameter determined. |

Autoradiographic Binding Assays

Autoradiographic binding assays provide a powerful visual method to localize and quantify receptor binding sites within intact tissue sections. This technique complements homogenate binding assays by offering spatial information about receptor distribution. In this method, tissue slices are incubated with a radiolabeled ligand, such as a tritiated or iodinated derivative of an indolyl-amine. After washing to remove unbound ligand, the tissue sections are apposed to a photographic emulsion or a sensitive phosphor imaging plate.

The radioactive emissions from the bound ligand expose the film or plate, creating an image that maps the density and distribution of the binding sites. The resulting autoradiograms can be analyzed densitometrically to quantify the receptor density in different anatomical regions.

For indolyl-amine research, autoradiography has been used to map the distribution of specific imidazoline (B1206853) I2 binding sites in the brain using radioligands like [3H]2-BFI. nih.gov While not directly studying this compound, these studies demonstrate the methodology's utility in visualizing the precise location of binding sites for related compounds within complex tissues like the brain. nih.gov This allows for a correlation between receptor location and potential physiological function. For instance, high densities of binding sites in specific brain nuclei can suggest the involvement of those regions in the compound's mechanism of action. nih.gov

Regional Distribution of Imidazoline I2 Binding Sites Determined by Autoradiography:

| Brain Region | Level of [3H]2-BFI Specific Binding |

| Dorsal Raphe | High nih.gov |

| Paraventricular Thalamus | High nih.gov |

| Nucleus Accumbens | High nih.gov |

| Aqueduct Lining | Moderate nih.gov |

| Lateral Ventricle Lining | Moderate nih.gov |

| 4th Ventricle Lining | Moderate nih.gov |

| 3rd Ventricle Lining | Moderate nih.gov |

Tissue Segment Binding Methods

The tissue segment binding method is an approach that aims to study ligand-receptor interactions in a more physiologically relevant context than homogenate assays. researchgate.net This technique utilizes intact tissue segments, thereby preserving the cellular architecture and the native environment of the receptors. researchgate.net This is in contrast to homogenate preparations where the cellular structure is disrupted. researchgate.net

In this method, small, intact pieces of tissue are incubated with a radiolabeled ligand. researchgate.net Similar to homogenate assays, the amount of specifically bound radioligand is determined by subtracting non-specific binding from total binding. A key advantage of this method is that it allows for the direct correlation of binding data with functional responses measured in parallel experiments using identical tissue preparations. researchgate.net The use of hydrophilic radioligands is often preferred as they are less likely to penetrate the cell membrane, thus selectively labeling cell surface receptors. researchgate.net

While specific studies employing this method for this compound were not identified in the provided search results, the methodology offers a valuable tool for indolyl-amine research. It would allow for the investigation of how the binding of this compound to its receptors on intact cells translates into a physiological response, providing a more integrated understanding of its pharmacology. The method has been successfully applied to study beta-adrenoceptors in rat atria and ventricles, demonstrating its utility in quantifying receptor properties in native tissues. researchgate.net

Chemiluminometric Determination Methods

Chemiluminometric determination methods are highly sensitive analytical techniques based on the measurement of light emitted from a chemical reaction. These methods can be adapted for the quantification of various analytes, including compounds like indolyl-amines, often after a derivatization step to introduce a chemiluminescent label or by coupling their presence to a chemiluminescent reaction.

One common approach involves flow injection analysis (FIA) coupled with chemiluminescence (CL) detection. researchgate.net In a typical setup, the analyte is mixed with reagents that trigger a light-emitting reaction. The intensity of the emitted light is proportional to the concentration of the analyte. For instance, the reaction of certain compounds with reagents like tris(1,10-phenanthroline)ruthenium(II) and Ce(IV) in an acidic medium can produce a chemiluminescent signal. researchgate.net

Although specific chemiluminometric methods for the direct determination of this compound are not detailed in the provided search results, the principles of these techniques are broadly applicable. For example, a method for determining pilocarpine (B147212) hydrochloride has been developed based on its chemiluminescent reaction, achieving a low detection limit. researchgate.net Given the amine functional group in this compound, it could potentially be derivatized or directly participate in a chemiluminescent reaction, allowing for its sensitive detection and quantification in various samples. These methods are particularly valued for their high sensitivity, wide linear dynamic range, and suitability for high-throughput analysis. researchgate.net

Emerging Research Avenues and Theoretical Frameworks

Development of Novel Catalytic Systems for Indole-Butyamine Synthesis

The synthesis of 3-substituted indoles, including 3-indolyl-butylamine and its derivatives, is a cornerstone of medicinal chemistry. nih.gov Researchers are continuously seeking more efficient, selective, and environmentally benign catalytic methods.

Recent advancements have focused on various catalytic strategies:

Lewis and Brønsted Acid Catalysis : Traditional methods often employ Lewis or Brønsted acid catalysts. koreascience.kr However, these can sometimes lead to side reactions, such as the formation of bis(indolyl)methanes. nih.gov

Base-Catalyzed Methods : Base-catalyzed reactions, including Knoevenagel condensation and Michael addition, offer an effective alternative for synthesizing 3-substituted indoles. nih.gov A notable example is the use of a chiral imidazolidine-containing NCN/Pd-OTf catalyst with K2CO3 to facilitate the nucleophilic addition of unprotected indoles to N-Boc imines, yielding chiral 3-indolyl methanamines. nih.gov

Metal-Free Catalysis : A novel approach utilizes B(C6F5)3 as a metal-free catalyst for the direct C3 alkylation of indoles. This method has been successfully applied in an alkylation-ring opening cascade to produce 4-(3-indolyl)butylamines from N-aryl pyrrolidines. acs.org

Heteropolyacid-Based Catalysts : Heteropolyacids (HPAs) are gaining traction due to their high acidity and thermal stability, enabling diverse reactions under mild conditions. They are particularly effective for synthesizing 3-substituted indoles. nih.gov

Nanocatalysts : Zinc oxide (ZnO) nanorods have been demonstrated as an efficient and reusable catalyst for the synthesis of indole (B1671886) derivatives from isatoic anhydride (B1165640) and alkyl bromides under solvent-free conditions. researchgate.net

Green Chemistry Approaches : Efforts are being made to develop more sustainable synthetic routes. This includes the use of water as a solvent, catalyst-free conditions using promoters like polyethylene (B3416737) glycol 400, and solid acid catalysts such as cellulose (B213188) sulfuric acid. openmedicinalchemistryjournal.com For instance, an iodine-mediated one-pot, three-component strategy has been developed for constructing indolyl-1,3,4-thiadiazole amines under metal-free conditions. rsc.org Another innovative method involves the use of cyclic phosphonic acid anhydride (T3P) for the synthesis of bis(indolyl)methanes, offering short reaction times and simple product isolation. koreascience.kr

Table 1: Comparison of Catalytic Systems for Indole-Butyamine and Derivative Synthesis

| Catalytic System | Key Features | Advantages | Selected Examples |

|---|---|---|---|

| Chiral NCN/Pd-OTf with K2CO3 | Asymmetric catalysis under basic conditions. | High enantioselectivity (up to 98% ee). nih.gov | Synthesis of chiral 3-indolyl methanamines. nih.gov |

| B(C6F5)3 | Metal-free C3 alkylation of indoles. | High chemoselectivity, avoids N-methylation. acs.org | Alkylation-ring opening cascade to form 4-(3-indolyl)butylamines. acs.org |

| ZnO Nanorods | Heterogeneous nanocatalyst. | Reusable, high yields, solvent-free conditions. researchgate.net | Synthesis of various indole derivatives. researchgate.net |

| Iodine-mediated | One-pot, three-component, metal-free. | Readily available substrates, shorter reaction time. rsc.org | Construction of indolyl-1,3,4-thiadiazole amines. rsc.org |

| T3P | Cyclic phosphonic acid anhydride. | Short reaction time, safe catalyst, high yields. koreascience.kr | Synthesis of bis(indolyl)methanes. koreascience.kr |

Interdisciplinary Approaches in Biological Function Elucidation (e.g., Microbiome-Host Crosstalk)